![molecular formula C14H15NO5 B2999828 2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione CAS No. 114778-49-3](/img/structure/B2999828.png)
2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione
説明
2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione (DMDID) is a heterocyclic compound that was first synthesized in 2008 for use in scientific research. It is a versatile compound that has been used for a variety of applications, including drug development, medicinal chemistry, and biochemistry. DMDID is a structural analog of isoindole-1,3-dione (IID), and shares many of the same properties. It has a unique structure that makes it useful for a variety of applications.
科学的研究の応用
Structural Characterization and Synthesis
One of the primary areas of research related to this compound involves its structural characterization and synthesis processes. For instance, studies on similar isoindole-1,3-dione derivatives, like the 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, have demonstrated the efficacy of 1D and 2D NMR spectroscopy in confirming the structure of such compounds (Dioukhane et al., 2021). These studies highlight the crucial role of advanced spectroscopic techniques in understanding the molecular structure, which is foundational for further applications in material science, pharmaceuticals, and chemical synthesis.
Molecular Structure and Analysis
Research on compounds with structural similarities, such as 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione, has employed ab initio HF and DFT methods for molecular structure analysis (Prabakaran & Muthu, 2014). These studies focus on vibrational and electronic spectral investigations, providing essential insights into the bonding features, molecular stability, and electronic properties. Such analyses are invaluable for designing new materials with desired physical and chemical properties, indicating potential applications in material science and engineering.
Polymer Science Applications
The synthesis and polymerization of related monomers, derived from ascorbic and isoascorbic acids, into novel 1,4-dioxane-2,5-dione-type polymers (Bueno, Molina, & Galbis, 2009), shed light on the potential of isoindole-1,3-dione derivatives in polymer science. The ability to form amorphous polymers stable up to 250 degrees Celsius underlines the significance of such compounds in developing new polymeric materials with high thermal stability and specific mechanical properties.
Antimicrobial Applications
Another notable area of research involves the antimicrobial properties of isoindole-1,3-dione derivatives. For example, novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol have been synthesized, with some compounds exhibiting moderate inhibitory activity against fungi like Candida albicans and bacteria such as Staphylococcus aureus (Ramadan, Rasheed, & Ashry, 2019). This suggests potential applications in developing new antimicrobial agents, contributing to the field of pharmaceuticals and healthcare.
作用機序
Target of Action
Related compounds have been shown to interact with various biological targets, suggesting a potential for diverse interactions .
Mode of Action
It has been suggested that similar compounds may exert antioxidant activity and modulate serotonergic and glutamatergic systems .
Biochemical Pathways
Related compounds have been implicated in various biochemical pathways, including those involving cytosine analogues .
Result of Action
Related compounds have been shown to exert antioxidant activity and reduce nociception induced by glutamate or acetic acid .
特性
IUPAC Name |
2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-14(2)18-7-9(20-14)8-19-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMXLUCZVUHMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CON2C(=O)C3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea](/img/structure/B2999745.png)
![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2999748.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2999751.png)

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B2999753.png)
![(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2999757.png)
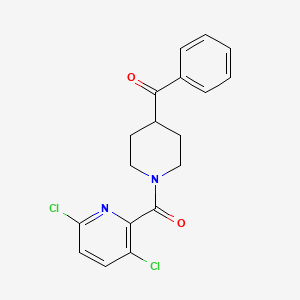
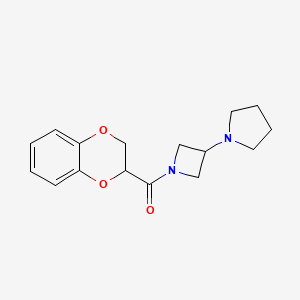
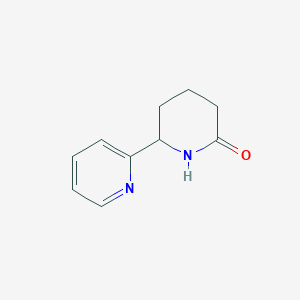
![1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2999762.png)
![N-(sec-butyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2999764.png)
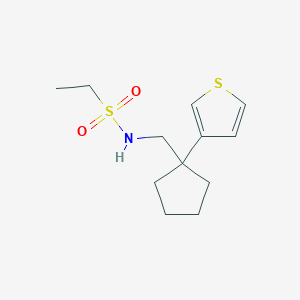
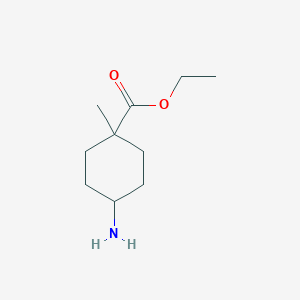
![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2999768.png)